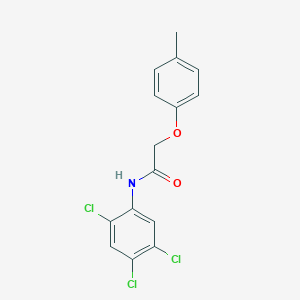![molecular formula C18H17N3O B324574 4,6-DIMETHYL-2-OXO-1-[(E)-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B324574.png)
4,6-DIMETHYL-2-OXO-1-[(E)-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-DIMETHYL-2-OXO-1-[(E)-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring, a nitrile group, and various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIMETHYL-2-OXO-1-[(E)-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with 1-methyl-3-phenyl-2-propenylideneamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-DIMETHYL-2-OXO-1-[(E)-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4,6-DIMETHYL-2-OXO-1-[(E)-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4,6-DIMETHYL-2-OXO-1-[(E)-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine derivatives and nitrile-containing compounds, such as 2-Pyrimidinamine, 4,6-dimethyl- and 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline .
Uniqueness
What sets 4,6-DIMETHYL-2-OXO-1-[(E)-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE apart is its unique combination of functional groups and substituents, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C18H17N3O |
|---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
4,6-dimethyl-2-oxo-1-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H17N3O/c1-13-11-15(3)21(18(22)17(13)12-19)20-14(2)9-10-16-7-5-4-6-8-16/h4-11H,1-3H3/b10-9+,20-14+ |
InChI-Schlüssel |
CTPBOEUASSNWDP-VZDLKAQZSA-N |
SMILES |
CC1=CC(=C(C(=O)N1N=C(C)C=CC2=CC=CC=C2)C#N)C |
Isomerische SMILES |
CC1=CC(=C(C(=O)N1/N=C(\C)/C=C/C2=CC=CC=C2)C#N)C |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1N=C(C)C=CC2=CC=CC=C2)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B324491.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B324497.png)






methanol](/img/structure/B324509.png)
methanol](/img/structure/B324510.png)
![{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanol](/img/structure/B324514.png)

![N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine](/img/structure/B324518.png)
![1-[[(E)-indol-3-ylidenemethyl]amino]-4,6-dimethylpyridin-2-one](/img/structure/B324522.png)
